molecular formula C12H16O4 B13978517 2,4-Dimethoxy-6-propylbenzoic acid CAS No. 52189-64-7

2,4-Dimethoxy-6-propylbenzoic acid

Cat. No.: B13978517
CAS No.: 52189-64-7
M. Wt: 224.25 g/mol
InChI Key: XGIXMYBCHAOXRC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-propylbenzoic acid: is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 2 and 4 positions and a propyl group at the 6 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-propylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethoxybenzoic acid with a suitable propylating agent under basic conditions. For instance, the reaction can be carried out using propyl bromide in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide. The reaction mixture is typically heated to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethoxy-6-propylbenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: 2,4-Dimethoxy-6-propylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the effects of methoxy and propyl substitutions on the biological activity of benzoic acid derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: While specific medicinal applications of this compound are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. Research into similar compounds may reveal potential therapeutic uses.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its structural features allow for modifications that can enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-propylbenzoic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of methoxy and propyl groups. These interactions can alter the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the propyl group, making it less hydrophobic.

    2,4-Dimethoxy-6-methylbenzoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.

    2,4-Dihydroxy-6-propylbenzoic acid: Has hydroxyl groups instead of methoxy groups, altering its hydrogen bonding capabilities.

Uniqueness: 2,4-Dimethoxy-6-propylbenzoic acid is unique due to the combination of methoxy and propyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, which can be advantageous in various applications.

Properties

CAS No.

52189-64-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2,4-dimethoxy-6-propylbenzoic acid

InChI

InChI=1S/C12H16O4/c1-4-5-8-6-9(15-2)7-10(16-3)11(8)12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

XGIXMYBCHAOXRC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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